molecular formula C8H18ClN3O B14074792 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride CAS No. 1439823-14-9

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride

Cat. No.: B14074792
CAS No.: 1439823-14-9
M. Wt: 207.70 g/mol
InChI Key: YDQWNELLOYJLPJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride (CAS: 1148003-52-4) is a piperazine-derived acetamide compound with a molecular formula of C₈H₁₇N₃O·2HCl and a molar mass of 171.24 g/mol (free base) + HCl . The compound features a 2,6-dimethyl-substituted piperazine ring linked to an acetamide moiety. It is typically stored at room temperature and classified as an irritant .

Properties

CAS No.

1439823-14-9

Molecular Formula

C8H18ClN3O

Molecular Weight

207.70 g/mol

IUPAC Name

2-(2,6-dimethylpiperazin-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C8H17N3O.ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);1H

InChI Key

YDQWNELLOYJLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1CC(=O)N)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Piperazine reacts with N-haloacetyl-2,6-xylidine in a molar ratio of 1:1 to 6:1, with hydrochloric acid (HCl) added to the aqueous solvent to facilitate protonation and suppress side reactions. The exothermic nature of HCl addition necessitates temperature control, with optimal reaction temperatures ranging from 60°C to 90°C. At 80°C, the reaction achieves near-complete conversion within two hours, forming an adduct that precipitates upon cooling.

Purification and Isolation

The solid adduct is removed via hot filtration at 60°C, ensuring the desired product remains in solution. The filtrate is neutralized to pH >8 using sodium hydroxide (NaOH), liberating the free base of the acetamide. Subsequent extraction with toluene and crystallization yields the hydrochloride salt with a purity exceeding 97.5%. Industrial-scale trials report a 70% yield, with the process demonstrating robustness across varying molar ratios and solvent volumes.

Ethanol-Based Synthesis with Piperazine Dihydrochloride

An alternative methodology, disclosed in CN103570645A, employs absolute ethanol as the solvent and piperazine dihydrochloride as a precursor. This method emphasizes recyclability of reagents and reduced environmental impact.

Reaction Protocol

Piperazine dihydrochloride and anhydrous piperazine are combined in a 2:1 to 4:1 molar ratio under reflux conditions. After complete consumption of anhydrous piperazine, 2-chloro-N-(2,6-xylyl)acetamide is introduced, and the mixture is refluxed for 8–15 hours. Reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (1:5) as the mobile phase.

Acidification and Recrystallization

Post-reaction, hydrochloric acid is added to adjust the pH to 2–5, converting unreacted piperazine monohydrochloride into dihydrochloride for recovery. Filtration removes the dihydrochloride, and the filtrate is concentrated under reduced pressure. Recrystallization with hexane yields the target compound at 97.1% molar yield and 99.7% HPLC purity.

Comparative Analysis of Methodologies

Parameter Aqueous-Mediated Synthesis Ethanol-Based Synthesis
Solvent Water Absolute ethanol
Molar Ratio 1:1–6:1 (piperazine:N-haloacetyl) 2:1–4:1 (piperazine dihydrochloride:anhydrous)
Temperature 60°C–90°C Reflux (~78°C)
Yield 70% 97.1%
Purity >97.5% 99.7%
Scalability Industrial (demonstrated) Lab-scale with potential for scale-up

The ethanol-based method achieves superior yield and purity, likely due to the inert environment reducing side reactions. However, the aqueous method’s simplicity and lower solvent costs make it preferable for large-scale manufacturing.

Industrial Scalability and Process Optimization

Challenges in Aqueous Synthesis

The exothermic HCl addition requires precise temperature control to prevent thermal degradation. Additionally, hot filtration at 60°C demands specialized equipment to maintain solution homogeneity.

Advantages of Ethanol-Based Synthesis

Ethanol’s low polarity minimizes byproduct formation, while the recovery of piperazine dihydrochloride reduces raw material costs. The method’s compatibility with TLC monitoring also enhances reproducibility.

Chemical Reactions Analysis

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Features Application/Notes
2-(2,6-Dimethylpiperazin-1-yl)acetamide dihydrochloride 1148003-52-4 C₈H₁₇N₃O·2HCl 2,6-dimethylpiperazine core; dihydrochloride salt Irritant; potential CNS activity (structural inference)
Lidocaine Hydrochloride 6108-05-0 C₁₄H₂₂N₂O·HCl·H₂O Diethylamino group; 2,6-dimethylphenyl substituent Local anesthetic (sodium channel blocker)
Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide HCl) 50295-20-0 C₁₃H₁₉N₂O·HCl Ethylmethylamino group; 2,6-dimethylphenyl substituent Impurity in lidocaine synthesis; research use only
Monoethylglycinexylidide Hydrochloride (Imp. D) 7729-94-4 C₁₂H₁₇N₂O·HCl Ethylamino group; 2,6-dimethylphenyl substituent Lidocaine metabolite; reduced anesthetic potency
2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride 1774892-13-5 C₈H₁₇N₃O·2HCl 2,2-dimethylpiperazine core; dihydrochloride salt Research intermediate; structural isomer of target compound
BS 100-141 (Antihypertensive agent) - C₁₃H₁₅Cl₂N₃O·HCl Amidino group; 2,6-dichlorophenyl substituent Centrally acting α₂-adrenoceptor agonist; reduces sympathetic nerve activity

Key Structural Differences and Pharmacological Implications

Piperazine vs. Phenyl Substitution: The target compound’s 2,6-dimethylpiperazine core distinguishes it from lidocaine derivatives (e.g., 2,6-dimethylphenyl group in lidocaine). Piperazine derivatives often exhibit enhanced solubility and CNS penetration compared to aromatic analogs . BS 100-141 () demonstrates how replacing piperazine with an amidino-dichlorophenyl group shifts activity toward central α₂-adrenoceptor agonism, reducing blood pressure via sympathetic inhibition.

Amino Group Modifications: Lidocaine’s diethylamino group is critical for sodium channel blockade, whereas the target compound’s dimethylpiperazine may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Lidocaine Impurity K (ethylmethylamino group) exhibits reduced anesthetic efficacy compared to lidocaine, highlighting the importance of diethyl substitution for potency .

Chloride Substitution :

  • Pesticide analogs like metazachlor () feature chloroacetamide backbones but lack piperazine rings, instead incorporating pyrazole or methoxyethyl groups for herbicidal activity.

Biological Activity

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1439823-14-9
  • Molecular Formula : C10_{10}H16_{16}ClN3_{3}O

The compound is believed to interact with various neurotransmitter systems, primarily through modulation of serotonin and dopamine receptors. Its piperazine structure allows it to mimic neurotransmitters, potentially leading to its efficacy in treating neurological disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar piperazine derivatives. For instance, the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising results in animal models for epilepsy. The mechanism involves binding to voltage-sensitive sodium channels, which are crucial in the propagation of electrical signals in neurons .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of piperazine compounds. It has been observed that modifications to the piperazine ring significantly affect biological activity. For example, the introduction of fluorine atoms into the structure enhances metabolic stability and lipophilicity, thereby improving central nervous system (CNS) penetration .

Case Studies and Research Findings

  • Anticonvulsant Screening :
    • Study : The anticonvulsant activity was assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests.
    • Findings : Several derivatives exhibited protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg. Notably, one compound demonstrated significant protection in both MES and PTZ models .
  • Neuroprotective Effects :
    • Research indicates that compounds similar to 2-(2,6-Dimethylpiperazin-1-yl)acetamide may offer neuroprotective benefits in models of Parkinson's disease by activating specific dopamine receptors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Activity Model Used Dose (mg/kg) Outcome
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsantMES/PTZ tests100 - 300Significant seizure protection
Fluorinated derivativesEnhanced metabolic stabilityCNS penetration studiesVariesImproved efficacy
D3-preferring agonistsNeuroprotectiveParkinson's disease modelVariesBehavioral improvement observed

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
  • Step 1 : React 2,6-dimethylpiperazine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen to form the acetamide intermediate.
  • Step 2 : Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials.
  • Step 3 : Hydrochloride salt formation by treating the freebase with HCl gas in anhydrous diethyl ether.
    Optimization includes adjusting reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride), and purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of 2-(2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d6 to confirm piperazine ring protons (δ 2.3–3.1 ppm) and acetamide carbonyl (δ 170–175 ppm).
  • Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]⁺ ion (theoretical m/z: calculated from C₉H₁₈N₃O·HCl).
  • HPLC : Use a validated method with a phenyl-hexyl column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity (>98%) and detect impurities (e.g., residual dimethylpiperazine) .

Q. What are the critical factors affecting the stability of 2-(2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride under various storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber glass vials to prevent photodegradation.
  • Moisture Control : Use desiccants in sealed containers; hygroscopicity may lead to hydrolysis of the acetamide group.
  • Temperature : Long-term stability studies (-20°C for >12 months; room temperature degrades by 5% in 6 months).
  • pH Stability : Buffered solutions (pH 4–6) minimize decomposition; avoid alkaline conditions (pH >8) .

Advanced Research Questions

Q. How can researchers design in vitro studies to assess the pharmacokinetic properties of 2-(2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride, including solubility and membrane permeability?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification.
  • Permeability : Caco-2 cell monolayers (apical-to-basolateral transport) under controlled conditions (37°C, 5% CO₂). Calculate apparent permeability (Papp) and compare to reference standards (e.g., propranolol for high permeability).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. What strategies are effective in resolving contradictory data regarding the receptor binding affinity of 2-(2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride across different experimental models?

  • Methodological Answer :
  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP accumulation for GPCR activity).
  • Buffer Conditions : Standardize ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize assay variability.
  • Receptor Subtypes : Use subtype-selective antagonists (e.g., prazosin for α₁-adrenoceptors) to isolate target interactions .

Q. How can impurity profiling and quantification be systematically conducted for 2-(2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride to meet regulatory standards?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40°C/75% RH), acid/alkali hydrolysis, and oxidative stress (H₂O₂) to generate degradation products.
  • HPLC-DAD/ELSD : Use a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid) with photodiode array detection (210–400 nm).
  • Reference Standards : Co-inject synthesized impurities (e.g., des-methyl analogs, hydrolyzed acetamide) for identification .

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